Hispidulin 7-glucuronide Hispidulin 7-glucuronide Natural product derived from plant source.
6-O-methylscutellarin is a glucosiduronic acid and a member of flavonoids.
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid is a natural product found in Pedalium murex and Fernandoa adenophylla with data available.
Brand Name: Vulcanchem
CAS No.: 31105-76-7
VCID: VC6786223
InChI: InChI=1S/C22H20O12/c1-31-19-13(33-22-18(28)16(26)17(27)20(34-22)21(29)30)7-12-14(15(19)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,16-18,20,22-23,25-28H,1H3,(H,29,30)/t16-,17-,18+,20-,22+/m0/s1
SMILES: COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Molecular Formula: C22H20O12
Molecular Weight: 476.39

Hispidulin 7-glucuronide

CAS No.: 31105-76-7

Cat. No.: VC6786223

Molecular Formula: C22H20O12

Molecular Weight: 476.39

* For research use only. Not for human or veterinary use.

Hispidulin 7-glucuronide - 31105-76-7

Specification

CAS No. 31105-76-7
Molecular Formula C22H20O12
Molecular Weight 476.39
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C22H20O12/c1-31-19-13(33-22-18(28)16(26)17(27)20(34-22)21(29)30)7-12-14(15(19)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,16-18,20,22-23,25-28H,1H3,(H,29,30)/t16-,17-,18+,20-,22+/m0/s1
Standard InChI Key GVEZRDBRYNJUDQ-QSUZLTIMSA-N
SMILES COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC22H20O12\text{C}_{22}\text{H}_{20}\text{O}_{12}
Molecular Weight476.4 g/mol
XLogP3-AA1.4
Hydrogen Bond Donors5
Hydrogen Bond Acceptors12

Natural Occurrence and Biosynthetic Pathways

Plant Sources

Hispidulin 7-glucuronide has been identified in Pedalium murex, Fernandoa adenophylla, and Centaurea raphanina . These plants utilize flavonoid glucuronidation as a detoxification mechanism, enhancing compound solubility for storage or excretion.

In Vivo Metabolism

As a metabolite of scutellarin, hispidulin 7-glucuronide forms via hepatic glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). Scutellarin’s rapid conversion in vivo underscores the importance of this metabolite in pharmacokinetic studies .

Synthesis and Regioselective Modification

Synthetic Strategies

A seven-step synthesis of 6-O-methyl-scutellarein, a structural analog, was achieved using dichlorodiphenylmethane and benzyl bromide for regioselective protection of hydroxyl groups at C-6/C-7 and C-4’/C-7, respectively . While this method targets a related compound, it provides a template for hispidulin 7-glucuronide synthesis by adapting protecting groups to the glucuronic acid moiety.

Table 2: Key Synthetic Intermediates

StepReagentTarget PositionYield
1DichlorodiphenylmethaneC-6/C-785%
2Benzyl bromideC-4’/C-778%
3MethylationC-692%

Pharmacological Profile and Mechanisms

Benzodiazepine Receptor Interaction

Hispidulin (aglycone precursor) exhibits affinity for benzodiazepine receptors, acting as a positive allosteric modulator . While direct data on hispidulin 7-glucuronide is limited, glucuronidation typically reduces blood-brain barrier permeability, suggesting peripheral nervous system activity.

Antioxidant and Anti-inflammatory Effects

Flavonoid glucuronides often retain antioxidant properties. The catechol structure in hispidulin may scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress in conditions like cerebral infarction .

Analytical Characterization

Structural Elucidation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to verify the glucuronide linkage and stereochemistry .

Applications and Emerging Research

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